

Spectroscopic Profile of 1-Benzyl-4-fluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-4-fluorobenzene

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Benzyl-4-fluorobenzene**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally-derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Benzyl-4-fluorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.25 - 7.35	m	-	H-2', H-3', H-4', H-5', H-6'
~7.15	t	$J \approx 8.7$ Hz	H-2, H-6
~6.95	t	$J \approx 8.7$ Hz	H-3, H-5
~3.95	s	-	-CH ₂ -

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~161.5 (d, ¹ JCF \approx 245 Hz)	C-4
~140.5	C-1'
~137.0	C-1
~130.0 (d, ³ JCF \approx 8 Hz)	C-2, C-6
~129.0	C-3', C-5'
~128.5	C-2', C-6'
~126.5	C-4'
~115.0 (d, ² JCF \approx 21 Hz)	C-3, C-5
~41.0	-CH ₂ -

Disclaimer: The NMR data presented above are predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H Stretch
~2925, ~2855	Medium	Aliphatic C-H Stretch (-CH ₂ -)
~1605, ~1510, ~1450	Strong, Medium	Aromatic C=C Bending
~1220	Strong	C-F Stretch
~820	Strong	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
186	~60	[M] ⁺ (Molecular Ion)
109	~100	[M - C ₆ H ₅] ⁺ (Fluorotropylium ion)
91	~80	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~30	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as **1-Benzyl-4-fluorobenzene**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of **1-Benzyl-4-fluorobenzene** for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[\[1\]](#)[\[2\]](#)

- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[2\]](#)
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[1\]](#)
- The final solution height in the NMR tube should be approximately 4-5 cm.[\[2\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[\[3\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[2\]](#)
 - Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[\[2\]](#)
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).[\[2\]](#)
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

IR Spectroscopy

- Sample Preparation (Thin Film Method for a Liquid Sample):
 - Place one to two drops of neat **1-Benzyl-4-fluorobenzene** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, and gently rotate the plates to spread the liquid into a thin, uniform film.
 - Ensure there are no air bubbles in the film.
- Data Acquisition:

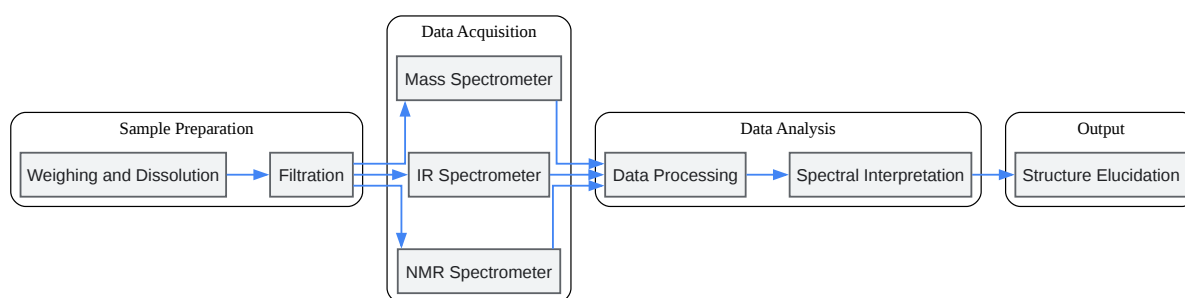
- Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[4]

Mass Spectrometry

- Sample Introduction:
 - For a volatile liquid like **1-Benzyl-4-fluorobenzene**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
 - The sample is vaporized in a high vacuum environment.[5]
- Ionization:
 - In Electron Ionization (EI) mode, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6]
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.[5][6]
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
 - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
 - A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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